![molecular formula C23H15ClFN5O2 B2773115 N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-39-2](/img/structure/B2773115.png)
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound has shown promise as an antitumor agent. Specifically, one of its derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (termed “compound 6”), has demonstrated efficacy in tumor cells experiencing glucose starvation. Glucose levels within solid tumors are typically lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6 selectively targets glucose-starved tumor cells, inhibiting mitochondrial membrane potential and potentially offering a novel therapeutic strategy for treating glucose-starved tumors .
Selectivity Between Cancer Cells and Normal Cells
Data obtained from studies indicate that the compound derivatives exhibit good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM. This selectivity is crucial for developing effective cancer therapies while minimizing harm to healthy tissues .
Medicinal Chemistry and Mechanistic Insights
Understanding the compound’s mechanism of action is essential. It interacts with cellular pathways, including the mechanistic target of rapamycin (mTOR), which plays a role in cell growth and survival. Further research is needed to uncover the precise molecular mechanisms underlying its antitumor effects .
Synthesis and Optimization
Efforts to optimize the synthesis of this compound and its derivatives are ongoing. Researchers explore modifications to enhance potency, selectivity, and pharmacokinetic properties. These endeavors aim to improve the compound’s overall efficacy and safety profile .
Potential Antioxidant Activity
While not explicitly studied for antioxidant properties, the compound’s structural features suggest that it may possess antioxidant activity. Investigating its ability to scavenge free radicals and protect against oxidative stress could be a valuable avenue for future research .
Preclinical and Clinical Studies
Preclinical studies using animal models and in vitro assays are essential to validate the compound’s efficacy and safety. If successful, clinical trials can evaluate its performance in human patients, potentially leading to a new therapeutic option for cancer treatment.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN5O2/c24-15-5-6-18-17(10-15)22(26-11-13-4-7-19-20(8-13)32-12-31-19)27-23-21(28-29-30(18)23)14-2-1-3-16(25)9-14/h1-10H,11-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLPHUGFHQYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.